molecular formula C10H6F3NS B181374 7-(Trifluoromethyl)quinoline-4-thiol CAS No. 64415-07-2

7-(Trifluoromethyl)quinoline-4-thiol

Cat. No. B181374
CAS RN: 64415-07-2
M. Wt: 229.22 g/mol
InChI Key: DBWDEWRMEKXOFI-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)quinoline-4-thiol” is a heterocyclic compound . It has been used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .


Synthesis Analysis

The synthesis of “7-(Trifluoromethyl)quinoline-4-thiol” involves several steps. In one reported method, 7-Trifluoromethyl-4-quinoline-thiol (5 g, 21.8 mmol), 1,5-dibromopentane (23.7 g, 98.1 mmol) and CHCl3 (60 mL) were charged in a 250 ml round-bottomed flask equipped with a magnetic stirrer. TBABr (0.7 g, 2.2 mmol) and water (40 mL) were added and the reaction mixture was stirred for 48 h at 20 C .


Molecular Structure Analysis

The molecular formula of “7-(Trifluoromethyl)quinoline-4-thiol” is C10H6F3NS . The molecular weight is 229.22 g/mol . The SMILES string representation of the molecule is FC(F)(F)c1ccc2c(S)ccnc2c1 .


Physical And Chemical Properties Analysis

“7-(Trifluoromethyl)quinoline-4-thiol” is a solid substance . It has a melting point of 222-225 °C (lit.) . The InChI representation of the molecule is InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) .

Scientific Research Applications

Bioimaging and Synthesis

7-(Trifluoromethyl)quinoline-4-thiol derivatives have been used extensively in pharmaceutical agents and bioimaging. A catalyst-free synthesis method for 7-aminoquinolines, which involves the introduction of a trifluoromethyl group, has been developed. These derivatives exhibit strong intramolecular charge-transfer fluorescence, making them suitable for bioimaging, particularly in targeting the Golgi apparatus in various cell lines. They are also applicable in two-photon fluorescence microscopy, offering new insights into low-cost Golgi-localized probes (Chen et al., 2019).

Antimicrobial Studies

7-(Trifluoromethyl)quinoline-4-thiol derivatives have shown significant antimicrobial activity. Specifically, certain derivatives exhibit potent activity against microorganisms such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as antituberculosis agents (Garudachari et al., 2014).

Antiparasitic and Antineoplastic Agents

These compounds have also been evaluated for their antiparasitic and antineoplastic properties. Some derivatives show potent activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, as well as broad-spectrum antitumor activity, indicating their potential in combating tropical diseases and cancer (Abadi & Brun, 2003).

Electrolytic Partial Fluorination

Electrochemical fluorination of 7-(Trifluoromethyl)quinoline-4-thiol sulfides has been studied, showcasing the potential for regioselective anodic fluorination. This process significantly enhances anodic alpha-fluorination, revealing applications in organic chemistry and material sciences (Dawood & Fuchigami, 1999).

Molecular Docking Studies

In addition, molecular docking studies of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been conducted to understand their interactions with biological targets. This research contributes to the design of potent inhibitors, especially in anticancer drug development (Bhatt, Agrawal, & Patel, 2015).

Safety And Hazards

“7-(Trifluoromethyl)quinoline-4-thiol” is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3) . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

7-(trifluoromethyl)-1H-quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWDEWRMEKXOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=CC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982987
Record name 7-(Trifluoromethyl)quinoline-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)quinoline-4-thiol

CAS RN

64415-07-2
Record name 7-(Trifluoromethyl)-4-quinolinethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64415-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)quinoline-4-thiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Trifluoromethyl)quinoline-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)quinoline-4-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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